N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
Description
This compound is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a diphenylacetamide group. The 1,3,4-oxadiazole ring is known for enhancing metabolic stability and bioavailability in drug candidates, while the dihydrobenzodioxin group may contribute to lipophilicity and CNS penetration .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-24(23(18-7-3-1-4-8-18)19-9-5-2-6-10-19)26-25-28-27-22(32-25)16-17-11-12-20-21(15-17)31-14-13-30-20/h1-12,15,23H,13-14,16H2,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOMEFFJRKWGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Formation of the Oxadiazole Core
The 1,3,4-oxadiazole ring is typically synthesized via cyclization reactions involving carbonyl and amine derivatives. For example:
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Condensation of hydrazides with carbonyl compounds : A common method involves reacting a hydrazide with a ketone or aldehyde under acidic conditions to form the oxadiazole ring .
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Catalytic coupling : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be used to introduce substituents onto the oxadiazole ring if substituted aryl groups are present .
Attachment of the Benzodioxin Moiety
The 2,3-dihydrobenzo[b] dioxin group is often introduced via alkylation or nucleophilic substitution:
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Alkylation : A benzodioxin derivative (e.g., bearing a bromide or tosylate group) can react with a nucleophile (e.g., an amine or enolate) to form a carbon-carbon bond .
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Lithiation and electrophilic trapping : Organolithium reagents (e.g., BuLi) can generate reactive intermediates that react with electrophiles (e.g., aldehydes) to form alkylated benzodioxins .
Formation of the Acetamide Group
The 2,2-diphenylacetamide fragment is typically synthesized via:
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Amide coupling : Reaction of a carboxylic acid (e.g., diphenylacetic acid) with an amine using coupling reagents like EDC/HOBt .
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Nucleophilic acyl substitution : Acylation of a primary or secondary amine with an acyl chloride or anhydride .
Oxadiazole Ring Formation
| Step | Reagents | Conditions | Reference |
|---|---|---|---|
| Cyclization of hydrazide | HCl (catalyst) | Refluxing ethanol | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | THF/water, 80°C |
Benzodioxin Alkylation
| Step | Reagents | Conditions | Reference |
|---|---|---|---|
| Lithiation | BuLi, THF | −78°C | |
| Electrophilic trapping | Aldehyde (e.g., ethylformate) | −78°C → rt |
Acetamide Coupling
| Step | Reagents | Conditions | Reference |
|---|---|---|---|
| Amide bond formation | EDC/HOBt, DMF | rt, 24–48 h |
Oxadiazole Ring Formation
The oxadiazole cyclization likely proceeds via nucleophilic attack of the hydrazide nitrogen on a carbonyl carbon, followed by elimination of water to form the heterocyclic ring .
Benzodioxin Alkylation
The lithiated intermediate undergoes nucleophilic addition to an electrophile (e.g., aldehyde), forming a new carbon-carbon bond. This step is critical for introducing the benzodioxin moiety .
Acetamide Coupling
The coupling reagent activates the carboxylic acid, facilitating nucleophilic substitution by the amine. This step ensures efficient amide bond formation under mild conditions .
Spectroscopic Characterization
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Downfield shifts for aromatic protons | |
| ¹³C NMR | Carbonyl signals (oxadiazole, acetamide) | |
| MS | Molecular ion peak matching calculated mass |
Stability and Reactivity
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H18N4O3
- Molecular Weight : 382.38 g/mol
- IUPAC Name : N-[5-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
The compound features a complex structure that includes a 1,3,4-oxadiazole ring and a diphenylacetamide moiety, which are known to contribute to various biological activities.
Anticancer Applications
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound in focus has been evaluated for its efficacy against several cancer cell lines:
- Mechanism of Action :
-
In Vitro Studies :
- Various derivatives of oxadiazoles have been tested for their cytotoxic effects on cancer cells. Notably, compounds similar to N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide exhibited significant activity against prostate cancer (PC-3), colon cancer (HCT-116), and breast cancer (MDA-MB-435) cell lines .
- Case Studies :
Other Therapeutic Applications
Beyond anticancer properties, the compound also shows promise in other areas:
- Pain Management :
- Antimicrobial Activity :
Data Table: Anticancer Activity of Oxadiazole Derivatives
Mechanism of Action
The mechanism by which N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it might inhibit enzyme activity or disrupt cell membrane integrity. The oxadiazole ring and the diphenylacetamide moiety could play crucial roles in binding to specific proteins or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related analogs ( and ), focusing on molecular features, pharmacological profiles, and research findings.
Structural Comparison
Key Observations :
- The target compound’s 1,3,4-oxadiazole core distinguishes it from the tetrahydroisoquinoline () and 1,2,4-triazole () scaffolds. Oxadiazoles are preferred in drug design for their metabolic resistance compared to triazoles, which may undergo faster hepatic clearance .
Pharmacological and Biochemical Profiles
Key Findings :
- The compound’s μ-opioid receptor affinity aligns with its tetrahydroisoquinoline scaffold, a feature absent in the target compound . This suggests divergent therapeutic applications (CNS vs. kinase targeting).
- ’s pyrazine-triazole hybrid demonstrates antifungal efficacy, whereas the target compound’s diphenylacetamide group may favor kinase inhibition due to steric mimicry of ATP’s adenine moiety .
Biological Activity
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a 1,3,4-oxadiazole moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxin unit and a diphenylacetamide group. The molecular formula can be expressed as , with a molecular weight of approximately 353.38 g/mol.
Anticancer Properties
The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Inhibition of Enzymes : Compounds containing the 1,3,4-oxadiazole structure have been shown to inhibit key enzymes involved in cancer progression such as:
- Cell Cycle Arrest : Studies have indicated that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, specific derivatives showed significant activity against the HEPG2 cell line with an IC50 value as low as 0.81 μM .
- Molecular Docking Studies : Molecular docking studies reveal that these compounds can effectively bind to target proteins implicated in cancer cell proliferation and survival pathways .
The mechanisms by which this compound exerts its biological effects include:
- Interaction with Nucleic Acids : The oxadiazole moiety has been observed to interact with DNA and RNA structures, potentially leading to the disruption of essential cellular processes.
- Inhibition of Growth Factors : The compound may inhibit signaling pathways involving growth factors critical for tumor growth and metastasis.
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to this compound:
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed to prepare N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide?
- Methodology : The synthesis typically involves two key steps:
Oxadiazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives (e.g., diphenylacetic acid) under dehydrating conditions (e.g., POCl₃ or H₂SO₄).
Functionalization : Coupling the oxadiazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.
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Critical Parameters : Reaction temperature (80–120°C), solvent polarity (dioxane or DMF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).
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Reference Example : Similar protocols for thiazole and oxadiazole derivatives are detailed in and , where chloroacetyl chloride and triethylamine in dioxane enable efficient coupling .
Step Reagents/Conditions Yield Range Key Challenges Oxadiazole formation POCl₃, 110°C, 6h 60–75% Byproduct removal (e.g., NH₃) Alkylation K₂CO₃, DMF, 80°C 45–60% Steric hindrance from diphenyl groups
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons, oxadiazole C=O at ~165 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution.
- HPLC-PDA : Purity >95% using C18 columns with acetonitrile/water gradients (retention time ~12–15 min).
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
- Approach :
- Factors : Temperature, solvent ratio (dioxane:H₂O), catalyst concentration.
- Response Surface Methodology (RSM) : Central Composite Design to identify interactions (e.g., temperature vs. catalyst loading).
- Example : demonstrates DoE for flow-chemistry optimization, achieving 85% yield in diphenyldiazomethane synthesis by adjusting residence time and reagent stoichiometry .
- Outcome : A 20–30% yield improvement via optimized parameters (e.g., 100°C, 1:3 dioxane:H₂O, 10 mol% catalyst).
Q. How to address discrepancies in bioactivity data across enzymatic vs. cell-based assays?
- Resolution Strategy :
Orthogonal Assays : Use fluorescence polarization (enzymatic) and MTT assays (cell viability) to cross-validate IC₅₀ values.
Solubility Checks : Ensure compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%).
Statistical Analysis : Apply ANOVA to identify outliers (e.g., p < 0.05 significance threshold).
- Case Study : reports conflicting antioxidant activity for benzothiazin-2-yl acetamides, resolved by normalizing data to positive controls (e.g., ascorbic acid) .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Workflow :
Molecular Docking : Use AutoDock Vina to screen against X-ray structures (e.g., COX-2 or EGFR kinases).
MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns).
QSAR Modeling : Correlate substituent electronegativity with IC₅₀ (R² > 0.85).
Methodological Guidelines
- Synthesis Optimization : Prioritize DoE over one-factor-at-a-time (OFAT) to reduce resource use .
- Data Contradictions : Use Bland-Altman plots to assess assay agreement and identify systematic errors .
- Structural Confirmation : Combine XRD (for crystalline intermediates) and NOESY (for solution-phase conformers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
